
(3-氯-2-十六烷酰氧基丙基)十六烷酸酯
描述
This compound is a complex ester, a derivative of hexadecanoic acid, with potential applications in various fields, including materials science and possibly as an intermediate in the synthesis of bioactive molecules. The study and understanding of its synthesis, structure, and properties are crucial for its application in these areas.
Synthesis AnalysisThe synthesis of related hexadecanoic acid derivatives has been demonstrated through various methodologies, including the use of Hansenula sydowiorum for producing specific isomers and chemical modifications to introduce different functional groups, such as deuterium (A. P. Tulloch, 1982). These methods underline the complex synthetic routes possible for derivatives of hexadecanoic acid, which could be adapted for the synthesis of "(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate."
Molecular Structure AnalysisThe molecular structure of related compounds, such as those studied through X-ray diffraction, provides insight into the stereochemistry and conformational preferences of hexadecanoic acid derivatives. For example, the crystalline structure of tripeptides containing hexafluorovaline reveals detailed molecular orientations and interactions (M. Eberle, H. Stoeckli-Evans, R. Keese, 2009). These analyses are crucial for understanding how modifications like chlorination and esterification might affect the overall structure of "(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate."
Chemical Reactions and Properties
The chemical reactivity and properties of hexadecanoic acid derivatives can be influenced by the introduction of functional groups. For instance, the synthesis of chloromethylvinylcyclopropanecarboxylic acid derivatives showcases the reactivity of chlorinated intermediates in creating compounds with potential insecticidal activity (S. Muramatsu, Y. Nakada, J. Ide, 1985). Understanding these reactions is vital for manipulating the chemical properties of "(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate" for specific applications.
Physical Properties Analysis
Studies on the physical properties of hexadecanoic acid derivatives, such as phase behavior and crystal structure, provide insights into their application potential. For example, the analysis of hexadecane and 1-hexadecanol binary systems reveals detailed information about crystal structures and phase diagrams, which are essential for applications in thermal protection and material science (V. Métivaud, A. Lefevre, L. Ventolà, et al., 2005).
Chemical Properties Analysis
The chemical properties of "(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate," such as reactivity, stability, and solubility, can be inferred from studies on similar compounds. The synthesis and properties of N-hexadecyl ethylenediamine triacetic acid highlight the importance of functional groups in determining solubility, stability in hard water, and potential applications in surface treatment and metal ion chelation (Xixin Wang, Jianling Zhao, Xingzhi Yao, W. Chen, 2004).
科学研究应用
合成化学应用
- 四氢脂肽素和四氢脂肽素的正式合成:展示了一种通用且有效的方法,使用(3-氯-2-十六烷酰氧基丙基)十六烷酸酯作为关键的手性构件和抗肿瘤和抗肥胖剂的常见多元醇片段。该方法同时采用水解动力学拆分 (HKR) 和脯氨酸催化的顺序 α-氨基氧化,然后进行 HWE-烯化反应(Tripathi & Kumar, 2012)。
聚氨酯涂料的阻燃性
- 聚氨酯涂料的阻燃性和热行为:该化合物用于制备高固体混合有机-无机聚(氨酯-环磷腈)涂料。这些涂料表现出显着的阻燃性和增强的热稳定性。涂料中环磷腈的引入导致比热释放率和放热能力降低,表明阻燃性能得到改善(Byczyński, Dutkiewicz & Januszewski, 2017)。
催化
- 喹喔啉合成可循环催化剂:源自(3-氯-2-十六烷酰氧基丙基)十六烷酸酯的硅键合 S-磺酸 (SBSSA) 用作室温合成喹喔啉衍生物的可循环催化剂。该催化剂展示了多次使用的潜力,而效率没有显着损失(Niknam, Saberi & Mohagheghnejad, 2009)。
抗菌应用
- 改进的抗菌硅氧烷:该化合物参与了改进的抗菌硅氧烷的制备。用该化合物和稀次氯酸钠溶液处理聚合物使它们具有抗菌性,并对革兰氏阳性菌和革兰氏阴性菌表现出杀菌活性。该应用突出了该化合物在创造抗微生物生长的表面中的作用(Liang 等,2007)。
分析化学
- 氯过氧化物酶催化的醇氧化:氯过氧化物酶 (CPO) 催化伯醇在涉及(3-氯-2-十六烷酰氧基丙基)十六烷酸酯的过程中氧化为醛。该反应因其选择性和效率而具有重要意义,代表了分析化学领域的一项重要应用(Kiljunen & Kanerva, 2000)。
属性
IUPAC Name |
(3-chloro-2-hexadecanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWXVGSHNINWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966255 | |
| Record name | 3-Chloropropane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate | |
CAS RN |
51930-97-3 | |
| Record name | 3-Chloropropane-1,2-diol dipalmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51930-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanoic acid, 1-(2-chloromethyl)-1,2-ethanediyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051930973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloropropane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



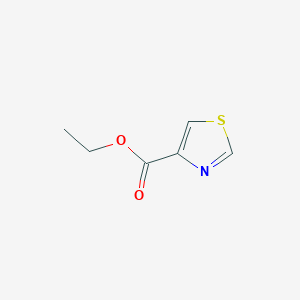
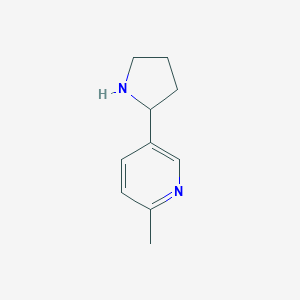
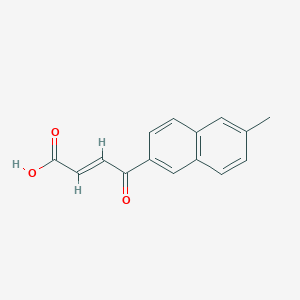
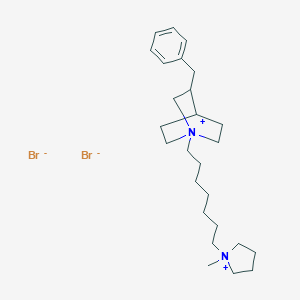
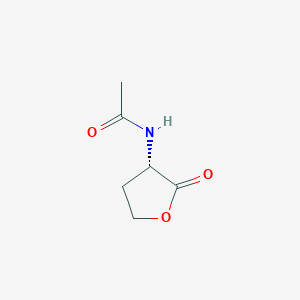

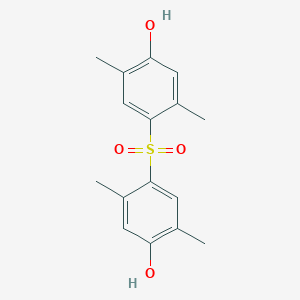
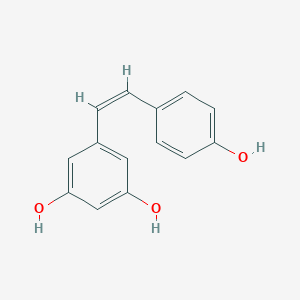
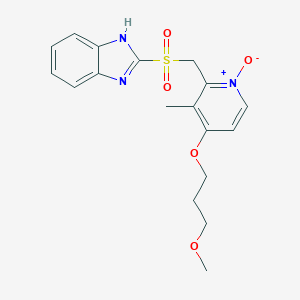
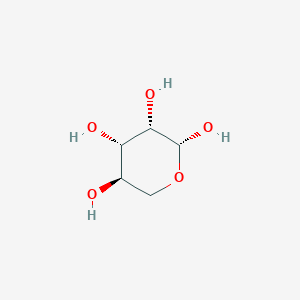
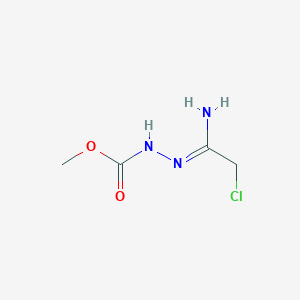
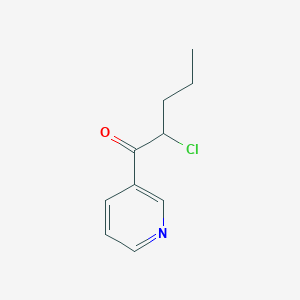
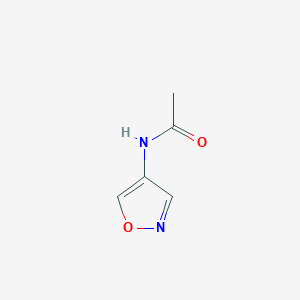
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)